molecular formula C14H11N3O3 B4654855 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4654855
M. Wt: 269.25 g/mol
InChI Key: VNVQPFBZQUZYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features the privileged pyrido[2,3-d]pyrimidine scaffold, a bicyclic heterocyclic structure of significant interest due to its broad biological potential and similarity to purine bases found in DNA and RNA . This scaffold is extensively investigated for developing novel anticancer agents. Its core structure is a key pharmacophore in inhibitors targeting essential protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) . Pyrido[2,3-d]pyrimidine derivatives can act as ATP-competitive inhibitors, disrupting the signaling pathways that drive cancer cell proliferation and survival . Furthermore, research on related compounds has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle, highlighting a multi-faceted mechanism of action for this chemical class . Beyond oncology, the pyrido[2,3-d]pyrimidine core displays diverse therapeutic potential. It is a known scaffold for inhibitors of dihydrofolate reductase (DHFR), a classic target for antimicrobial and antiparasitic agents . Recent studies also indicate that derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit promising antifungal activity, potentially by inhibiting ergosterol biosynthesis and biofilm formation in pathogens like Candida albicans . The specific 3-methoxyphenyl substitution on this molecule is designed to explore structure-activity relationships, potentially influencing the compound's lipophilicity, binding affinity, and overall pharmacological profile . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(3-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-9-4-2-3-8(7-9)10-5-6-15-12-11(10)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVQPFBZQUZYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=NC=C2)NC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic derivatives, dihydropyrimidine derivatives, and various substituted pyridopyrimidines.

Scientific Research Applications

5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic Properties

The bioactivity of pyrido[2,3-d]pyrimidines is heavily influenced by substituents, which modulate frontier molecular orbital (FMO) energies (HOMO-LUMO gaps) and charge distribution.

Key Examples:

3-Methyl-1-(2,3,4-Trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione (Compound 2o) Substituents: 2,3,4-Trifluorophenyl group. FMO Analysis: The HOMO is localized on the pyrido[2,3-d]pyrimidine ring, while the LUMO spans the trifluorophenyl moiety. The HOMO-LUMO gap is narrower compared to non-fluorinated analogues, enhancing electron-accepting capacity . Impact: Fluorine atoms increase electronegativity, promoting hydrogen bonding and hydrophobic interactions with target proteins like Nicotiana tabacum PPO (NtPPO) .

6-(2-Hydroxy-5-Methylbenzoyl)pyrido[2,3-d]pyrimidine Derivatives (6a–d)

  • Substituents : Hydroxybenzoyl groups with varying substituents (e.g., -F, -CH3).
  • FMO Analysis : HOMO-LUMO gaps range from 3.91–4.10 eV. Hydroxyl groups facilitate hydrogen bonding, while electron-withdrawing groups (e.g., -F) lower LUMO energy .

5-(2-Chlorophenyl) Derivatives

  • Substituents : Chlorophenyl groups.
  • Impact : Chlorine’s electron-withdrawing nature increases lipophilicity, enhancing membrane permeability and antimicrobial activity .
Comparison with Target Compound:

This contrasts with fluorine (electron-withdrawing) and chlorine (hydrophobic) substituents in analogues .

Binding Interactions and Bioactivity

Herbicidal Activity
  • Compound 2o : Exhibits strong herbicidal activity via π-π interactions with FAD600 and hydrogen bonds with Arg98/Thr176 in NtPPO .
  • Target Compound : The methoxy group may form weaker hydrogen bonds compared to fluorine but could enhance π-π stacking due to its planar aromatic ring.
Antimicrobial Activity
  • 5-Methylthieno[2,3-d]pyrimidine-2,4-dione: A related scaffold with thiophene replacing pyridine. The altered electronic structure reduces activity against P. aeruginosa compared to pyrido analogues .
  • 6-Heterylthieno[2,3-d]pyrimidines: Exhibit moderate antimicrobial activity via TrmD inhibition, highlighting the importance of heterocyclic core modifications .

Structural and Crystallographic Insights

Table: Comparative Overview of Key Analogues

Compound Substituents HOMO-LUMO Gap (eV) Key Interactions Bioactivity
Target Compound 3-Methoxyphenyl Not Reported π-π, Moderate H-bonding Herbicidal, Enzyme Inhibition
2o (Trifluorophenyl) 2,3,4-Trifluorophenyl Calculated π-π, Strong H-bonds (F) High Herbicidal Activity
6a (Hydroxybenzoyl) 2-Hydroxy-5-methylbenzoyl 3.93 H-bonds (-OH) Pharmaceutical Potential
5-(2-Chlorophenyl) 2-Chlorophenyl Not Reported Hydrophobic (Cl) Antimicrobial
5-Methylthieno[2,3-d]pyrimidine Thiophene Core Not Reported Altered Scaffold Binding Moderate Antimicrobial

Biological Activity

5-(3-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrido[2,3-d]pyrimidine core with a methoxyphenyl substituent at the 5-position. Its unique structure contributes to its reactivity and biological activity. The IUPAC name of the compound is 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione.

Biological Activities

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of pyrido[2,3-d]pyrimidine. For instance, a series of compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines including A-549 (lung cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. Notably, certain derivatives exhibited significant cytotoxicity with IC50 values as low as 7.98 µM against PC-3 cells .

Case Study: EGFR Inhibition

One study focused on the design and synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Among these, compound 8a demonstrated remarkable inhibitory activity against both wild-type EGFR and the mutant T790M variant with IC50 values of 0.099 µM and 0.123 µM respectively. This compound also induced apoptosis in PC-3 cells by significantly increasing the levels of caspase-3 .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 8a was shown to arrest the cell cycle at the pre-G1 phase and induce significant apoptotic effects in prostate cancer cells .

Comparative Analysis of Biological Activity

A comparative analysis with similar compounds reveals that the presence of electron-donating groups like methoxy enhances biological activity. The following table summarizes key findings from various studies on related compounds:

Compound NameTarget ActivityIC50 Value (µM)Reference
Compound 8aEGFR Inhibitor0.099
Compound 8dProstate Cancer7.12
ErlotinibProstate Cancer11.05

Synthesis Pathways

The synthesis of 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions:

  • Formation of Pyrido[2,3-d]pyrimidinone Core : Cyclization of appropriate precursors.
  • Introduction of Benzyl Group : Nucleophilic substitution using benzyl halides.
  • Methoxylation : Electrophilic aromatic substitution with methoxybenzene derivatives.

These steps can be optimized for yield and purity through various reaction conditions and catalysts.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for synthesizing 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursor heterocycles, followed by functionalization. For example, alkylation at position 1 using benzyl chlorides or chloroacetamides in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. Reaction conditions (70–90°C, 6–8 hours) are critical for optimizing yields .

Q. How is structural characterization of this compound performed post-synthesis?

  • Methodological Answer :

  • 1H NMR : Signals for the methoxyphenyl group appear at ~7.57–7.62 ppm, while methylene protons from alkylation are observed at 4.78–5.21 ppm. NH protons (if present) resonate at 9.68–10.41 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Chromatography : HPLC or TLC monitors reaction progress and purity .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer :

  • Antimicrobial Screening : Agar diffusion assays against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. Activity is compared to reference drugs (e.g., Streptomycin) .
  • Cytotoxicity : MTT assays on cancer cell lines to assess IC50 values.

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective alkylation of the pyridopyrimidine core?

  • Methodological Answer :

  • Solvent Effects : DMF enhances nucleophilicity of the nitrogen at position 1, while THF may favor other positions.
  • Temperature Control : Lower temperatures (40–50°C) reduce side reactions like over-alkylation.
  • Base Selection : Potassium carbonate outperforms stronger bases (e.g., NaOH) in minimizing hydrolysis .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., DNA topoisomerases) using PDB structures.
  • ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetics (e.g., logP, bioavailability) and toxicity .

Q. How can contradictory bioactivity data between analogs be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects. For example, alkylation at position 1 reduces antimicrobial activity, but a 4-methylbenzyl group retains potency .
  • Mechanistic Studies : Fluorescence quenching assays or SPR to quantify target binding affinity.

Q. What advanced techniques validate the compound’s crystallographic structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software refines data to determine bond lengths, angles, and dihedral angles. Planarity of the pyridopyrimidine core is critical for π-π stacking interactions .
  • Powder XRD : Confirms phase purity and polymorphism.

Key Notes

  • Methodological Focus : Emphasized experimental design (e.g., solvent selection for alkylation) and data interpretation (e.g., resolving SAR contradictions).
  • Advanced Techniques : Highlighted computational modeling (docking/ADMET) and crystallography (SHELX) for structural and mechanistic insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
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5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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